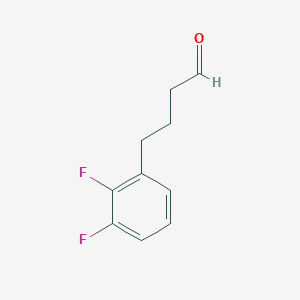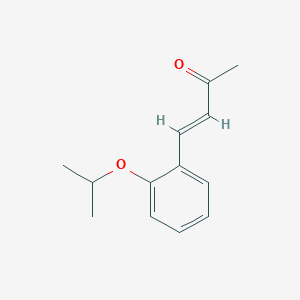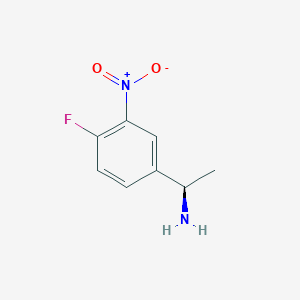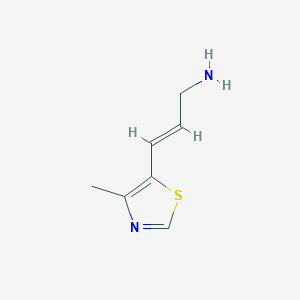
1-(5-Bromo-2-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is a white crystalline solid with a distinct odor and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-methylpropiophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the 5-position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient bromination.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-Bromo-2-methylbenzoic acid.
Reduction: 1-(5-Bromo-2-methylphenyl)propan-2-ol.
Substitution: 1-(5-Methoxy-2-methylphenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-methylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ketone group play crucial roles in its reactivity, influencing its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
1-(4-Bromo-2-methylphenyl)propan-2-one: Similar structure but with the bromine atom at the 4-position.
1-(5-Chloro-2-methylphenyl)propan-2-one: Chlorine atom instead of bromine at the 5-position.
1-(5-Bromo-2-ethylphenyl)propan-2-one: Ethyl group instead of methyl at the 2-position.
Uniqueness: 1-(5-Bromo-2-methylphenyl)propan-2-one is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1367777-71-6 |
|---|---|
Fórmula molecular |
C10H11BrO |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3 |
Clave InChI |
LZXHHHLGHDISMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


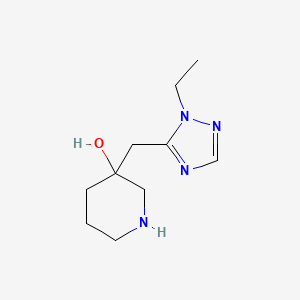
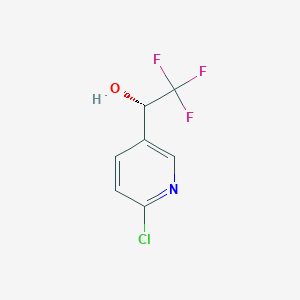
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
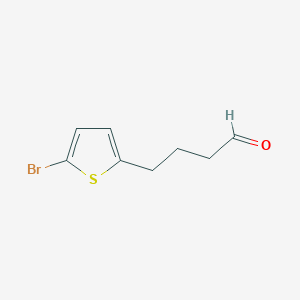
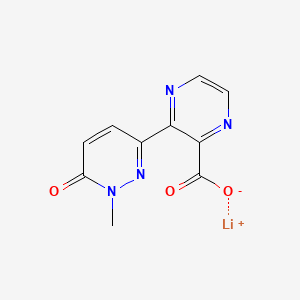
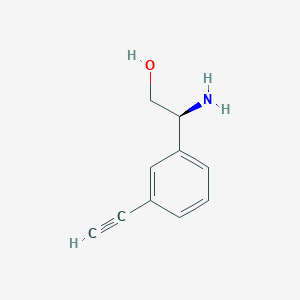
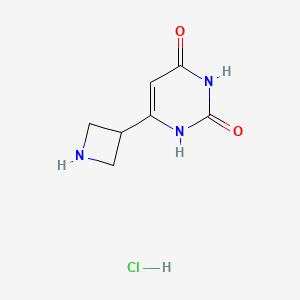

amine](/img/structure/B15321848.png)
